3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime
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Overview
Description
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and an ethyloxime group attached to the indeno-pyrazole core.
Preparation Methods
The synthesis of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with an appropriate aldehyde to form an intermediate imine, followed by cyclization and subsequent oximation to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the condensation and cyclization steps .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted pyrazole derivatives with potential biological and chemical applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation, thereby exerting anti-cancer effects . The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which play crucial roles in cell survival, growth, and apoptosis .
Comparison with Similar Compounds
3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime can be compared with other similar pyrazole derivatives, such as:
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the ring, leading to different biological activities and applications.
1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl derivatives: These compounds have different substituents on the pyrazole ring, which can significantly affect their chemical reactivity and biological properties.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a fused pyridine ring, which imparts unique chemical and biological properties compared to the indeno-pyrazole structure.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
(Z)-3-tert-butyl-N-ethoxy-1-methylindeno[1,2-c]pyrazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-6-21-19-14-11-9-7-8-10-12(11)15-13(14)16(17(2,3)4)18-20(15)5/h7-10H,6H2,1-5H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYWDGAWYLETGE-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/C2=CC=CC=C2C3=C1C(=NN3C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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